S-2 Methanandamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

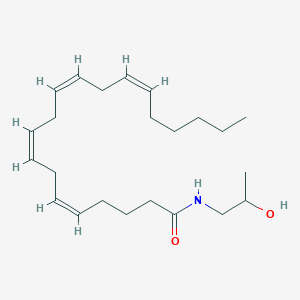

C23H39NO2 |

|---|---|

Molecular Weight |

361.6 g/mol |

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(2-hydroxypropyl)icosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16- |

InChI Key |

HTNMZCWZEMNFCR-ZKWNWVNESA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC(C)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O |

Origin of Product |

United States |

Foundational & Exploratory

S-2 Methanandamide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-2 Methanandamide (B110085), a synthetic analog of the endogenous cannabinoid anandamide, serves as a potent and selective agonist for the Cannabinoid Receptor 1 (CB1). Its mechanism of action is primarily centered on the activation of the CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. This activation initiates a cascade of intracellular signaling events, leading to the modulation of various physiological processes. This technical guide provides an in-depth exploration of S-2 Methanandamide's mechanism of action, complete with quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in regulating a multitude of physiological functions. This compound is a chiral analog of anandamide, designed for enhanced metabolic stability and potency at the CB1 receptor. Its enantiomer, (R)-methanandamide, has also been extensively studied. This document focuses on the S-enantiomer and its interaction with cannabinoid receptors and subsequent downstream signaling.

Interaction with Cannabinoid Receptors

This compound exhibits high affinity and selectivity for the CB1 receptor over the CB2 receptor. This selectivity is a key characteristic that dictates its pharmacological profile.

Binding Affinity

Quantitative analysis of this compound's binding to cannabinoid receptors has been determined through radioligand binding assays. The key parameters, the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), quantify the affinity of the ligand for the receptor.

| Parameter | CB1 Receptor | CB2 Receptor | Reference |

| Ki | 26 nM | > 10,000 nM | [1] |

| IC50 (with PMSF) | 173 nM | 8216 nM | [2] |

PMSF (Phenylmethylsulfonyl fluoride) is a serine protease inhibitor often used in binding assays to prevent the degradation of amide-containing ligands like methanandamide by fatty acid amide hydrolase (FAAH).

Downstream Signaling Pathways

Upon binding to the CB1 receptor, this compound triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary signaling mechanism involves the coupling to inhibitory G-proteins (Gi/o).

Inhibition of Adenylyl Cyclase

A hallmark of CB1 receptor activation is the inhibition of adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the CB1 receptor by this compound also leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases (ERK1/2). This pathway is involved in regulating a variety of cellular processes, including gene expression and cell proliferation.

Modulation of Ion Channels

CB1 receptor activation is known to modulate the activity of various ion channels, primarily through the action of the G-protein βγ subunits. This includes the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of inwardly rectifying potassium channels. These actions contribute to the overall inhibitory effect of CB1 receptor agonists on neurotransmission.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Cell membranes from cells stably expressing human CB1 or CB2 receptors are prepared by homogenization and centrifugation.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4.

-

Competition Binding: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]CP55,940) and a range of concentrations of this compound.

-

Incubation: The reaction is incubated at 30°C for 60-90 minutes to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.

Methodology:

-

Cell Culture: Cells expressing the CB1 receptor are cultured in appropriate media.

-

Assay Medium: Cells are incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556).

-

Treatment: Cells are co-treated with forskolin and varying concentrations of this compound.

-

Lysis: After incubation, the cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that produces a 50% inhibition of the forskolin-stimulated cAMP accumulation (IC50 or EC50) is determined.

MAPK/ERK Activation Assay (Western Blot)

This assay is used to detect the phosphorylation of ERK1/2 as an indicator of MAPK pathway activation.

Methodology:

-

Cell Treatment: CB1-expressing cells are serum-starved and then treated with this compound for a specific time course.

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: The band intensities are quantified, and the level of p-ERK is normalized to the level of total ERK.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon receptor activation. While CB1 receptors primarily couple to Gi/o, they can also influence calcium signaling, often through Gβγ-mediated pathways or by coupling to Gq/11 in some systems.

Methodology:

-

Cell Loading: Cells expressing the CB1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay Buffer: The assay is performed in a buffer with a defined calcium concentration.

-

Baseline Measurement: The baseline fluorescence is recorded.

-

Compound Addition: this compound is added to the cells.

-

Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader or a microscope.

-

Data Analysis: The increase in fluorescence, which corresponds to an increase in intracellular calcium, is quantified.

Functional Effects

The activation of CB1 receptors by this compound leads to a range of functional effects that can be assessed in vitro and in vivo.

Murine Vas Deferens Twitch Response

The mouse vas deferens is a classic ex vivo preparation used to assess the functional activity of CB1 receptor agonists. These agonists inhibit the electrically-evoked contractions of the tissue.

| Parameter | Value | Reference |

| IC50 (murine vas deferens) | 47 nM | [1] |

Conclusion

This compound acts as a potent and selective CB1 receptor agonist. Its mechanism of action is initiated by binding to the CB1 receptor, leading to the inhibition of adenylyl cyclase and the activation of the MAPK signaling pathway, among other downstream effects. The detailed experimental protocols provided in this guide offer a framework for the comprehensive characterization of this compound and other cannabinoid receptor ligands. This in-depth understanding is crucial for researchers and professionals involved in the development of novel therapeutics targeting the endocannabinoid system.

References

S-2-Methanandamide: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of S-2-Methanandamide, a potent synthetic cannabinoid receptor agonist. It details the discovery of its parent compound, anandamide, and the subsequent development of S-2-Methanandamide as a more stable analog. This document outlines a detailed chemical synthesis pathway, experimental protocols for its biological evaluation, and an analysis of its interaction with the cannabinoid 1 (CB1) receptor. Quantitative data are presented in tabular format for clarity, and key pathways are visualized using Graphviz diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers in the fields of cannabinoid pharmacology, medicinal chemistry, and drug development.

Discovery and Background

The discovery of S-2-Methanandamide is rooted in the exploration of the endogenous cannabinoid system. The first endogenous ligand for the cannabinoid receptors, N-arachidonoylethanolamine, was isolated in 1992 and named "anandamide," derived from the Sanskrit word for "bliss".[1] Anandamide, however, is susceptible to rapid enzymatic hydrolysis in vivo by fatty acid amide hydrolase (FAAH), limiting its therapeutic potential.[1]

This led to the development of more stable analogs, including the methanandamide (B110085) series. S-2-Methanandamide, the (S)-enantiomer of 2-methanandamide, emerged as a potent CB1 receptor agonist with reduced susceptibility to FAAH inactivation.[2][3] Its formal chemical name is N-(2S-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide.[3]

Chemical Synthesis Pathway

The synthesis of S-2-Methanandamide is achieved through the coupling of arachidonic acid with the chiral amino alcohol, (S)-2-amino-1-propanol. This amide bond formation is a common transformation in medicinal chemistry, and various coupling reagents can be employed. Below is a representative synthetic protocol.

Experimental Protocol: Synthesis of S-2-Methanandamide

Materials:

-

Arachidonic acid

-

(S)-2-amino-1-propanol

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Activation of Arachidonic Acid: To a solution of arachidonic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the reaction mixture at room temperature for 30 minutes to form the active ester.

-

Amide Coupling: In a separate flask, dissolve (S)-2-amino-1-propanol (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) in anhydrous DCM. Slowly add this solution to the activated arachidonic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure S-2-Methanandamide.

-

Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Quantitative Data:

While specific yield and purity data for every synthesis can vary, a well-optimized procedure can be expected to yield the product in the range of 60-80% with a purity of >98% as determined by HPLC.

Biological Activity and Signaling Pathway

S-2-Methanandamide is a potent agonist of the cannabinoid 1 (CB1) receptor, which is a G-protein coupled receptor (GPCR) primarily expressed in the central and peripheral nervous systems.[2]

CB1 Receptor Signaling Pathway

Upon binding of S-2-Methanandamide to the CB1 receptor, a conformational change is induced, leading to the activation of the associated heterotrimeric G-protein (Gαi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector proteins. The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Caption: S-2-Methanandamide signaling via the CB1 receptor.

Experimental Protocols for Biological Evaluation

CB1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of S-2-Methanandamide for the CB1 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human CB1 receptor

-

[³H]CP55,940 (radioligand)

-

S-2-Methanandamide (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]CP55,940 (typically at its Kd), and varying concentrations of S-2-Methanandamide.

-

Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of S-2-Methanandamide that inhibits 50% of the specific binding of [³H]CP55,940 (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This fluorometric assay measures the ability of S-2-Methanandamide to be hydrolyzed by FAAH.

Materials:

-

Recombinant human FAAH or tissue homogenate containing FAAH

-

FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

S-2-Methanandamide

-

Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 360/465 nm)

Procedure:

-

Reaction Setup: In a 96-well black plate, add the FAAH enzyme preparation and varying concentrations of S-2-Methanandamide.

-

Initiation: Add the FAAH substrate (AAMCA) to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity at the specified excitation and emission wavelengths. The fluorescence is proportional to the amount of AMC released upon substrate hydrolysis.

-

Data Analysis: Compare the rate of hydrolysis in the presence of S-2-Methanandamide to the control (no compound) to determine if it is a substrate or inhibitor of FAAH.

Quantitative Data Summary

| Parameter | Value | Reference |

| CB1 Receptor Binding Affinity (Ki) | 26 nM | [2][3] |

| Murine Vas Deferens Twitch Response (IC₅₀) | 47 nM | [2][3] |

| Purity (Typical) | ≥98% | [3] |

| Molecular Formula | C₂₃H₃₉NO₂ | [3] |

| Formula Weight | 361.6 g/mol | [3] |

Conclusion

S-2-Methanandamide is a valuable research tool for investigating the endocannabinoid system. Its enhanced stability compared to anandamide, coupled with its high potency at the CB1 receptor, makes it a suitable probe for in vitro and in vivo studies. The synthetic and analytical methods described in this guide provide a framework for its preparation and biological characterization. Further research into the therapeutic applications of stable cannabinoid receptor agonists like S-2-Methanandamide is warranted.

References

- 1. Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

S-2 Methanandamide: A Technical Guide to a Potent CB1 Receptor Agonist

Introduction

S-2 Methanandamide, also known as (S)-(+)-Arachidonyl-2'-Hydroxy-1'-Propylamide, is a chiral synthetic analog of anandamide (B1667382), an endogenous cannabinoid neurotransmitter.[1] It is distinguished by the addition of a methyl group at the 2-position of the ethanolamine (B43304) moiety. This structural modification confers greater metabolic stability compared to anandamide by making it less susceptible to degradation by fatty acid amide hydrolase (FAAH).[2][3] As a result, this compound exhibits higher potency and a longer duration of action, making it a valuable tool for investigating the pharmacology of the cannabinoid system.[4][5] This document provides a comprehensive technical overview of this compound, focusing on its pharmacological properties, the experimental protocols used for its characterization, and its engagement with CB1 receptor signaling pathways.

Pharmacological Data

This compound is characterized as a potent and selective agonist for the Cannabinoid Receptor 1 (CB1).[2][3] Its binding affinity and functional potency have been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters of this compound.

| Binding Affinity Data | |

| Parameter | Value |

| Ki for human CB1 Receptor | 26 nM[2][3] |

| Ki for human CB2 Receptor | > 8000 nM[6] |

| Functional Potency Data | |

| Assay | Value |

| IC50 for CB1 Receptor (with PMSF) | 173 nM[6] |

| IC50 for CB2 Receptor | 8216 nM[6] |

| IC50 (murine vas deferens twitch response) | 47 nM[2][3] |

Note: Variations in reported IC50 values can arise from different experimental conditions, cell types, and assay formats.

Experimental Protocols

The characterization of this compound as a CB1 receptor agonist relies on standardized experimental procedures. Below are detailed methodologies for key assays used to determine its binding affinity and functional activity.

Competitive Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of this compound for the CB1 receptor by measuring its ability to displace a known radiolabeled CB1 ligand.

a) Materials and Reagents:

-

Receptor Source: Cell membranes prepared from CHO-K1 or HEK-293 cells recombinantly expressing the human CB1 receptor.[7]

-

Radioligand: [³H]-CP55,940, a high-affinity CB1 receptor agonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled potent CB1 agonist like CP55,940.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[8]

-

Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., GF/B) and a cell harvester.

-

Scintillation Cocktail and a Liquid Scintillation Counter .

b) Procedure:

-

Assay Setup: In a 96-well plate, prepare triplicate wells for Total Binding, Non-specific Binding, and Competition Binding.

-

Total Binding Wells: Add binding buffer, a fixed concentration of [³H]-CP55,940 (typically near its Kd value), and the CB1 receptor membrane suspension.[7]

-

Non-specific Binding Wells: Add binding buffer, [³H]-CP55,940, a saturating concentration of unlabeled CP55,940, and the membrane suspension.[7]

-

Competition Binding Wells: Add binding buffer, [³H]-CP55,940, varying concentrations of this compound, and the membrane suspension.[7]

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.[7]

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

c) Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (for Functional Agonist Activity)

This functional assay measures the activation of G-proteins coupled to the CB1 receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[9][10]

a) Materials and Reagents:

-

Receptor Source: CB1 receptor-expressing cell membranes.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.[9]

-

Basal Control: Assay buffer with vehicle.

-

Stimulated Control: A known full CB1 agonist.

b) Procedure:

-

Pre-incubation: In a 96-well plate, add the CB1 receptor membranes, varying concentrations of this compound, and GDP. Incubate for 15-20 minutes at 30°C.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS to all wells.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Stop the reaction by rapid filtration through GF/B filters.[10]

-

Washing: Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the filter-bound radioactivity using a liquid scintillation counter.

c) Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound (in cpm or dpm) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) values.

cAMP Accumulation Assay

Activation of the Gi/o-coupled CB1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11] This assay measures this inhibitory effect.

a) Materials and Reagents:

-

Cell Line: A cell line expressing the CB1 receptor (e.g., CHO-CB1 or N18TG2 cells).[12]

-

Adenylyl Cyclase Activator: Forskolin (B1673556).

-

Test Compound: this compound.

-

Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[12]

-

cAMP Detection Kit: A commercially available kit based on principles like TR-FRET, AlphaScreen, or competitive ELISA.[13][14]

b) Procedure:

-

Cell Seeding: Plate the cells in a 96-well or 384-well plate and grow to near confluence.

-

Pre-treatment: Pre-incubate the cells with the phosphodiesterase inhibitor (IBMX) in serum-free media for a short period.

-

Agonist Stimulation: Add varying concentrations of this compound to the wells.

-

Adenylyl Cyclase Activation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubation: Incubate for 15-30 minutes at 37°C.[12]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

c) Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Visualizations

The primary signaling mechanism of the CB1 receptor involves coupling to inhibitory G-proteins (Gi/o).[7] Activation by an agonist like this compound initiates a cascade of intracellular events.

Caption: CB1 Receptor Signaling Cascade.

Workflow Visualizations

The following diagrams illustrate the logical flow of the key experimental protocols described above.

References

- 1. Methanandamide - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The endogenous cannabinoid anandamide and its synthetic analog R(+)-methanandamide are intravenously self-administered by squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of the profiles of CB1 cannabinoid receptor signalling bias using joint kinetic modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

The Pharmacological Profile of S-2 Methanandamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-2 Methanandamide, the (S)-enantiomer of N-(2-hydroxy-1-methylethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a synthetic analog of the endogenous cannabinoid, anandamide (B1667382). As a chiral compound, its stereochemistry plays a crucial role in its pharmacological activity. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its receptor binding affinity, functional activity, metabolic stability, and in vivo effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in cannabinoid research and drug development.

Receptor Binding Profile

This compound is a potent and selective agonist for the Cannabinoid Type 1 (CB1) receptor. Its binding affinity for CB1 and Cannabinoid Type 2 (CB2) receptors has been characterized through radioligand binding assays.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Human CB1 | This compound | Radioligand Binding | 26 | - | [1] |

| Rat CB1 | R-(+)-Methanandamide | Radioligand Binding | 17.9 - 28.3 | - | |

| Human CB1 | This compound | Radioligand Binding | - | 173 (with PMSF) | [2] |

| Human CB2 | This compound | Radioligand Binding | - | 8216 | [2] |

| Rat CB2 | R-(+)-Methanandamide | Radioligand Binding | 815 - 868 | - |

Functional Activity

The functional activity of this compound as a CB1 receptor agonist has been demonstrated in various in vitro functional assays.

Table 2: Functional Activity of this compound

| Assay | Tissue/Cell Line | Parameter | Value | Reference |

| Murine Vas Deferens Twitch Response | Mouse Vas Deferens | IC50 | 47 nM | [1] |

| GTPγS Binding | - | EC50 | Data not available | - |

| GTPγS Binding | - | Emax | Data not available | - |

| cAMP Accumulation | - | EC50 | Data not available | - |

Activity at Other Receptors

Beyond the classical cannabinoid receptors, this compound has been shown to interact with other receptor systems.

-

TRPV1: Methanandamide, the parent compound of this compound, is known to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This interaction may contribute to some of its physiological effects, particularly in the context of pain modulation[3].

-

GPR55: Methanandamide has also been identified as an agonist at the orphan G protein-coupled receptor 55 (GPR55), where it can trigger increases in intracellular calcium[4].

Metabolic Stability

This compound is reported to be less susceptible to enzymatic degradation by fatty acid amide hydrolase (FAAH) compared to anandamide[1]. This increased metabolic stability contributes to its prolonged duration of action in vivo.

In Vivo Effects

The in vivo pharmacological effects of this compound are consistent with its profile as a CB1 receptor agonist.

-

Nociception: Intrathecal administration of anandamide, a related compound, has been shown to inhibit nociceptive transmission in animal models of pain[5]. Given its CB1 agonist activity, this compound is expected to possess analgesic properties.

-

Learning and Memory: The R-enantiomer, R-(+)-Methanandamide, has been shown to impair short-term memory in a dose- and delay-dependent manner in rats performing a Delayed Non-Match to Sample (DNMS) task[6][7]. These effects are likely mediated by the activation of CB1 receptors in the hippocampus.

-

Reward and Reinforcement: R-(+)-Methanandamide has been demonstrated to serve as a reinforcer in intravenous self-administration studies in squirrel monkeys, an effect that is blocked by the CB1 receptor antagonist rimonabant[5]. This suggests a potential for abuse liability mediated through the brain's reward circuitry.

Signaling Pathways

Activation of the CB1 receptor by this compound initiates a cascade of intracellular signaling events, primarily through its coupling to Gi/o proteins.

Caption: CB1 Receptor Signaling Pathway.

Upon binding of this compound, the CB1 receptor activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels[8][9][10]. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, CB1 receptor activation modulates various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (involving ERK, JNK, and p38) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which are crucial for regulating gene expression, cell survival, and proliferation[8][9][10]. Furthermore, CB1 receptor activation can modulate the activity of ion channels, leading to an inhibition of neurotransmitter release[10].

Experimental Protocols

CB1 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the CB1 receptor.

Caption: Radioligand Binding Assay Workflow.

1. Membrane Preparation:

- Prepare membranes from cells or tissues expressing the CB1 receptor. This typically involves homogenization and centrifugation to isolate the membrane fraction.

2. Assay Setup:

- In a 96-well plate, combine the following in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4):

- A fixed concentration of a high-affinity CB1 radioligand (e.g., [3H]CP55,940).

- Varying concentrations of this compound (or other unlabeled competitor).

- The membrane preparation.

- Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known CB1 ligand).

3. Incubation:

- Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

4. Filtration:

- Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

- Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

5. Scintillation Counting:

- Dry the filters and place them in scintillation vials with scintillation cocktail.

- Measure the radioactivity on the filters using a scintillation counter.

6. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the log concentration of this compound.

- Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting competition curve.

- Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G-proteins coupled to the CB1 receptor.

Caption: [35S]GTPγS Binding Assay Workflow.

1. Membrane Preparation:

- Prepare membranes from cells or tissues expressing the CB1 receptor as described for the radioligand binding assay.

2. Assay Setup:

- In a 96-well plate, combine the following in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4):

- A fixed concentration of [35S]GTPγS.

- A fixed concentration of GDP (to maintain a basal level of G-protein activity).

- Varying concentrations of this compound.

- The membrane preparation.

- Include wells for basal binding (no agonist) and non-specific binding (with a high concentration of unlabeled GTPγS).

3. Incubation:

- Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

4. Filtration:

- Terminate the reaction by rapid filtration through glass fiber filters.

- Wash the filters with ice-cold wash buffer.

5. Scintillation Counting:

- Dry the filters and measure the radioactivity using a scintillation counter.

6. Data Analysis:

- Calculate the specific binding by subtracting non-specific binding from the total binding.

- Plot the specific [35S]GTPγS binding against the log concentration of this compound.

- Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the resulting dose-response curve.

FAAH Metabolic Stability Assay

This assay determines the susceptibility of this compound to hydrolysis by FAAH.

1. Enzyme and Substrate Preparation:

- Prepare a source of FAAH enzyme, either from tissue homogenates (e.g., liver or brain) or using a recombinant FAAH preparation.

- Prepare a stock solution of this compound.

2. Reaction Setup:

- In a reaction tube, combine the FAAH enzyme preparation with this compound in a suitable buffer (e.g., 125 mM Tris-HCl, pH 9.0).

- Include control reactions without the enzyme to account for non-enzymatic degradation.

3. Incubation:

- Incubate the reaction mixture at 37°C for a defined period.

4. Reaction Termination and Analysis:

- Stop the reaction by adding a quenching solution (e.g., an organic solvent like acetonitrile).

- Analyze the reaction mixture to quantify the amount of remaining this compound and/or the formation of its hydrolysis products (arachidonic acid and the corresponding amine). This is typically done using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

5. Data Analysis:

- Calculate the rate of hydrolysis of this compound by FAAH. This can be compared to the rate of hydrolysis of anandamide under the same conditions to determine the relative metabolic stability.

Conclusion

This compound is a potent and selective CB1 receptor agonist with enhanced metabolic stability compared to the endogenous ligand anandamide. Its pharmacological profile, characterized by high affinity for the CB1 receptor and robust functional agonism, underlies its diverse in vivo effects on nociception, memory, and reward. The detailed understanding of its interaction with the CB1 receptor and the subsequent signaling cascades provides a solid foundation for its use as a pharmacological tool and for the potential development of novel cannabinoid-based therapeutics. This technical guide serves as a comprehensive resource to facilitate further research and development in this area.

References

- 1. xenotech.com [xenotech.com]

- 2. Intrathecal Drug Delivery: Advances and Applications in the Management of Chronic Pain Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 4. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Endocannabinoid Analogue S-2 Methanandamide: A Technical Guide to its Relationship with Anandamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a myriad of physiological processes. Central to this system is the endogenous cannabinoid, N-arachidonoylethanolamine, or anandamide (B1667382). Anandamide's therapeutic potential is often limited by its rapid enzymatic degradation. This has led to the development of synthetic analogues with improved stability and receptor affinity. Among these, S-2 Methanandamide, the (R)-enantiomer of methanandamide, has emerged as a potent and stable tool for probing the ECS. This technical guide provides an in-depth analysis of the relationship between this compound and anandamide, focusing on their structural differences, receptor binding affinities, metabolic stability, and impact on signaling pathways.

Structural and Functional Comparison

Anandamide is an endogenous lipid neurotransmitter derived from arachidonic acid.[1] this compound is a synthetic analogue of anandamide, characterized by the introduction of a methyl group at the C-2' position of the ethanolamine (B43304) moiety. This seemingly minor structural modification confers significant changes in its pharmacological profile.

Data Presentation

The following tables summarize the quantitative data comparing the key pharmacological parameters of anandamide and this compound.

Table 1: Cannabinoid Receptor Binding Affinities

| Compound | CB1 Receptor (Ki in nM) | CB2 Receptor (Ki in nM) |

| Anandamide | 78 ± 2[2] | >1000[3] |

| This compound | 20 ± 1.6[2] | >1000[3] |

Table 2: Enzymatic Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)

| Compound | FAAH Hydrolysis Rate (Relative to Anandamide) | Kinetic Parameters (Km, Vmax) |

| Anandamide | 100% | Km: ~25.3 ± 14.2 µM, Vmax: ~0.29 ± 0.13 nmol/mg/min[4] |

| This compound | Significantly lower[2] | Not explicitly quantified in comparative studies, but noted for its remarkable stability[2] |

Experimental Protocols

Synthesis of (R)-Methanandamide (this compound)

This protocol outlines the general steps for the synthesis of (R)-methanandamide from arachidonic acid.

Materials:

-

Arachidonic acid

-

Oxalyl chloride

-

(R)-(-)-2-amino-1-propanol

-

Dry dimethylformamide (DMF)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Acid Chloride Formation: Dissolve arachidonic acid in dry benzene containing a catalytic amount of dry DMF. Cool the solution in an ice bath. Add oxalyl chloride dropwise under a nitrogen atmosphere. Stir the reaction mixture at room temperature for 1 hour.

-

Amidation: In a separate flask, dissolve (R)-(-)-2-amino-1-propanol in dry benzene. Add this solution dropwise to the freshly prepared arachidonyl chloride solution at 0°C. Allow the reaction to proceed at room temperature for several hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (R)-methanandamide.[5]

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

Competitive Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for CB1 and CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK-293 or CHO cells)

-

Radioligand (e.g., [3H]CP-55,940)

-

Unlabeled test compounds (Anandamide, this compound)

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

-

Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/C)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare membrane homogenates from cells overexpressing the cannabinoid receptor of interest.[6]

-

Assay Setup: In a 96-well plate, add the following in order: binding buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[6][7]

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Fluorometric Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This protocol details a fluorometric assay to measure the enzymatic activity of FAAH and assess the inhibitory potential of test compounds.

Materials:

-

Source of FAAH enzyme (e.g., rat liver microsomes or recombinant human FAAH)

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

Test compounds (Anandamide, this compound)

-

FAAH inhibitor (for control, e.g., URB597)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 360/465 nm)

Procedure:

-

Enzyme and Substrate Preparation: Prepare working solutions of the FAAH enzyme and the fluorogenic substrate in FAAH Assay Buffer.

-

Assay Setup: In a 96-well plate, add the FAAH Assay Buffer, the test compound at various concentrations (or vehicle control), and the FAAH enzyme solution.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the test compound to interact with the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader set to kinetic mode at 37°C. Readings are typically taken every 1-2 minutes for a period of 15-30 minutes.[8]

-

Data Analysis: Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value for the test compound.[8]

Signaling Pathways and Experimental Workflows

Anandamide Biosynthesis and Degradation

Anandamide is synthesized "on-demand" from membrane lipid precursors and is rapidly degraded to terminate its signaling.[9] The primary synthetic pathway involves the conversion of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) to anandamide by NAPE-specific phospholipase D (NAPE-PLD).[9] Degradation is primarily mediated by the intracellular enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes anandamide into arachidonic acid and ethanolamine.[10]

Cannabinoid Receptor 1 (CB1) Signaling

Upon activation by an agonist like anandamide or this compound, the CB1 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in the inhibition of neurotransmitter release.

Cannabinoid Receptor 2 (CB2) Signaling

The CB2 receptor, also a Gi/o-coupled GPCR, is primarily expressed in immune cells. Its activation by agonists leads to the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK) pathway, modulating immune cell migration and cytokine release.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of FAAH-Like Anandamide Transporter in Anandamide Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Process of Synthesizing Anandamide Derivatives from Arachidonic Acid in the Presence of Boron Catalyst [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.cn [abcam.cn]

- 9. Enzymatic synthesis and degradation of anandamide, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of S-2 Methanandamide in Endocannabinoid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-2 Methanandamide, a synthetic chiral analog of the endogenous cannabinoid anandamide (B1667382) (AEA), serves as a pivotal tool in the exploration of the endocannabinoid system (ECS). Its enhanced metabolic stability and potent, selective agonism for the cannabinoid receptor type 1 (CB1) make it an invaluable probe for elucidating the physiological and pathological roles of CB1 receptor activation. This technical guide provides an in-depth overview of this compound, focusing on its biochemical properties, experimental applications, and the signaling pathways it modulates. All quantitative data are presented in structured tables, and key experimental protocols are detailed to facilitate reproducible research.

Physicochemical Properties and Receptor Binding Affinity

This compound, chemically known as (S)-(+)-Arachidonyl-2'-Hydroxy-1'-Propylamide, is a lipophilic molecule designed to mimic the action of anandamide while resisting rapid degradation. This stability is crucial for in vitro and in vivo studies where sustained receptor activation is required.

Data Presentation: Receptor Binding and Potency

The following table summarizes the binding affinities (Ki) of this compound and anandamide for the human cannabinoid receptors CB1 and CB2, as well as their potency in a functional assay.

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | IC50 (Murine Vas Deferens Twitch, nM) |

| This compound | 26[1] | > 10,000 | 47[1] |

| Anandamide (AEA) | 61 - 89 | 1930 - 3710 | ~230 |

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and tissue preparation.

Metabolic Stability

A key advantage of this compound over anandamide is its resistance to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation[1][2]. This enhanced stability leads to a longer half-life and more sustained biological effects.

Data Presentation: Metabolic Hydrolysis

| Compound | Primary Metabolic Enzyme | Relative Rate of Hydrolysis |

| This compound | Fatty Acid Amide Hydrolase (FAAH) | Significantly lower than Anandamide |

| Anandamide (AEA) | Fatty Acid Amide Hydrolase (FAAH) | Rapid |

Signaling Pathways Modulated by this compound

As a potent CB1 receptor agonist, this compound activates downstream signaling cascades that are fundamental to the physiological effects of the endocannabinoid system. The primary signaling mechanisms involve the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK) pathway.

CB1 Receptor-Mediated Inhibition of Adenylyl Cyclase

Activation of the Gi/o protein-coupled CB1 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[3][4][5][6]. This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA) and modulates the function of various downstream effectors, including ion channels.

CB1 Receptor-Mediated Activation of MAPK Pathway

This compound also stimulates the mitogen-activated protein kinase (MAPK) cascade, a key pathway involved in cell proliferation, differentiation, and survival[3][7]. This activation is mediated through the βγ subunits of the activated Gi/o protein, which can lead to the sequential phosphorylation and activation of Raf, MEK, and ERK (p42/p44 MAPK).

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.

Cannabinoid Receptor Binding Assay (Competitive Displacement)

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of this compound for CB1 and CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [3H]CP-55,940).

-

This compound and other test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound and control compounds.

-

In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, include a high concentration of a known non-labeled cannabinoid agonist (e.g., WIN-55,212-2).

-

Incubate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the Ki values using the Cheng-Prusoff equation.

FAAH Metabolic Stability Assay

This protocol provides a method to compare the rate of hydrolysis of this compound and anandamide by FAAH.

Materials:

-

Recombinant human FAAH or tissue homogenates containing FAAH.

-

This compound and Anandamide.

-

Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

-

Quenching solution (e.g., acetonitrile).

-

LC-MS/MS system for quantification.

Procedure:

-

Pre-incubate the FAAH enzyme preparation at 37°C.

-

Initiate the reaction by adding this compound or anandamide to the enzyme preparation.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of the parent compound.

-

Plot the natural log of the percentage of remaining compound against time to determine the rate of hydrolysis.

In Vivo Cannabinoid Tetrad Assay

This assay is a standard method to assess the cannabimimetic activity of compounds in rodents. It consists of four components: hypothermia, catalepsy, hypoactivity, and antinociception.

Materials:

-

Male mice (e.g., C57BL/6).

-

This compound dissolved in a suitable vehicle (e.g., ethanol, Emulphor, and saline).

-

Rectal thermometer, catalepsy bar, open field arena, and hot plate or tail-flick apparatus.

Procedure:

-

Habituation: Acclimate the mice to the testing environment and handling for several days before the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

Testing (typically 30-60 minutes post-injection):

-

Hypothermia: Measure the core body temperature using a rectal thermometer.

-

Catalepsy: Place the mouse's forepaws on a raised bar and measure the time it remains immobile.

-

Hypoactivity: Place the mouse in an open field arena and record its locomotor activity for a set period.

-

Antinociception: Measure the latency to a nociceptive response (e.g., paw lick or jump) on a hot plate set to a specific temperature (e.g., 55°C) or using a tail-flick apparatus.

-

-

Data Analysis: Compare the responses of the drug-treated group to the vehicle-treated group for each component of the tetrad.

Synthesis of this compound

The synthesis of this compound is a multi-step process that is typically performed by specialized chemists. The general approach involves the coupling of arachidonic acid with (S)-2-amino-1-propanol. The chirality of the final product is determined by the use of the enantiomerically pure (S)-2-amino-1-propanol. Detailed synthetic procedures are often proprietary but can be found in medicinal chemistry literature.

Conclusion

This compound is a powerful and selective tool for investigating the endocannabinoid system. Its high affinity for the CB1 receptor and resistance to metabolic degradation allow for robust and sustained activation of CB1-mediated signaling pathways. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers utilizing this compound to further unravel the complexities of endocannabinoid signaling in health and disease.

References

- 1. apexbt.com [apexbt.com]

- 2. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 3. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anandamide, a brain endogenous compound, interacts specifically with cannabinoid receptors and inhibits adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Multifaceted Role of S-2 Methanandamide in Modulating Intracellular Calcium Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of S-2 Methanandamide, a stable analog of the endocannabinoid anandamide (B1667382), on intracellular calcium ([Ca²⁺]i) levels. This compound serves as a critical tool in cannabinoid research, and understanding its impact on calcium signaling is paramount for elucidating physiological processes and for the development of novel therapeutics. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the complex signaling pathways involved.

Core Concepts: this compound and Intracellular Calcium Signaling

This compound is a synthetic cannabinoid that exhibits a higher resistance to enzymatic degradation compared to its endogenous counterpart, anandamide. This stability makes it a preferred compound for in vitro and in vivo studies. Its primary mode of action involves the modulation of various receptors, leading to changes in intracellular calcium concentrations, a ubiquitous second messenger that governs a vast array of cellular processes, including neurotransmission, muscle contraction, and gene expression.

The regulation of [Ca²⁺]i by this compound is complex, involving multiple receptor systems and downstream signaling cascades. The key molecular targets implicated in these effects include cannabinoid receptors (CB1 and CB2), the G protein-coupled receptor 55 (GPR55), and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on intracellular calcium levels as reported in various studies. These data highlight the compound's activity across different cell types and receptor systems.

| Cell Type | Receptor(s) Implicated | This compound Concentration | Observed Effect on [Ca²⁺]i | Reference |

| hGPR55-HEK293 cells | GPR55 | 5 µM | 100 nM increase | [1] |

| HEK293 cells expressing CB1 | CB1 | 10 µM | No significant increase | [2] |

| N18TG2 neuroblastoma cells | CB1 | 5 µM | No significant increase | [3] |

| Calf pulmonary artery endothelial (CPAE) cells | CB2 | Mimicked the effect of anandamide | [4] | |

| Trigeminal ganglion neurons | CB1 and TRPV1 | Dose-dependent | Dual effects: inhibition of high-voltage activated Ca²⁺ channels and elevation of intracellular Ca²⁺ | [5] |

| NG108-15 neuroblastoma x glioma hybrid cells | T-type calcium channels | 1 µM | 65 ± 6% block of T-type currents | [6] |

Signaling Pathways

The elevation of intracellular calcium by this compound is primarily mediated through the activation of Gq/11-coupled receptors and the TRPV1 ion channel. The following diagrams illustrate these signaling cascades.

References

- 1. pnas.org [pnas.org]

- 2. The cannabinoid agonist WIN55,212-2 increases intracellular calcium via CB1 receptor coupling to Gq/11 G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WIN55212-2 Modulates Intracellular Calcium via CB1 Receptor-Dependent and Independent Mechanisms in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anandamide initiates Ca2+ signaling via CB2 receptor linked to phospholipase C in calf pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulatory effects of anandamide on intracellular Ca2+ concentration increase in trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct inhibition of T‐type calcium channels by the endogenous cannabinoid anandamide | The EMBO Journal [link.springer.com]

In-Depth Technical Guide to S-2 Methanandamide: A Potent Cannabinoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-2 Methanandamide (B110085), the (S)-enantiomer of methanandamide, is a synthetic analog of the endogenous cannabinoid anandamide (B1667382). It is a potent agonist of the cannabinoid type 1 (CB1) receptor, exhibiting greater metabolic stability than its endogenous counterpart. This technical guide provides a comprehensive overview of the structural characteristics, receptor binding affinity, signaling pathways, and in vivo effects of S-2 Methanandamide. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Core Structural Characteristics

This compound, systematically named (S)-N-(2-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a chiral molecule with a chemical formula of C23H39NO2 and a molecular weight of 361.6 g/mol . Its structure features the polyunsaturated arachidonoyl chain characteristic of anandamide, coupled to an (S)-2-hydroxypropylamine head group. This modification at the head group is crucial for its enhanced metabolic stability, rendering it less susceptible to hydrolysis by fatty acid amide hydrolase (FAAH) compared to anandamide.

| Property | Value |

| IUPAC Name | (S)-N-(2-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide |

| Synonyms | (S)-(+)-Arachidonyl-2'-Hydroxy-1'-Propylamide |

| CAS Number | 157182-48-4 |

| Molecular Formula | C23H39NO2 |

| Molecular Weight | 361.6 g/mol |

Synthesis

Receptor Binding and Functional Activity

This compound is a high-affinity agonist for the CB1 receptor. Quantitative data on its binding affinity and functional potency are summarized below.

| Assay | Receptor | Value | Reference |

| Binding Affinity (Ki) | CB1 | 26 nM | [1] |

| Functional Activity (IC50) | Murine Vas Deferens Twitch Response | 47 nM | [1] |

Experimental Protocols

This assay determines the binding affinity of this compound to the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]CP55,940.

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.2% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Incubate the CB1 receptor-containing membranes with various concentrations of this compound and a fixed concentration of [3H]CP55,940.

-

Incubations are typically carried out at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

This functional assay assesses the agonist activity of this compound by measuring its ability to inhibit electrically evoked contractions of the mouse vas deferens, a tissue rich in presynaptic CB1 receptors.

-

Materials:

-

Isolated mouse vasa deferentia.

-

Krebs solution (e.g., 118 mM NaCl, 4.75 mM KCl, 2.54 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11 mM glucose).

-

This compound.

-

Organ bath with stimulating electrodes and a force transducer.

-

-

Procedure:

-

Mount the isolated vas deferens in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2/5% CO2.

-

Electrically stimulate the tissue with parameters (e.g., 0.1 Hz, 2 ms (B15284909) pulse width) that produce consistent twitch contractions.

-

After a stabilization period, add cumulative concentrations of this compound to the organ bath.

-

Record the inhibition of the twitch response.

-

Calculate the IC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect.

-

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a key downstream effect of Gαi/o-coupled CB1 receptor activation.

-

Materials:

-

Cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

-

This compound.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

-

-

Procedure:

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.

-

Determine the concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by this compound.

-

Signaling Pathways

Activation of the CB1 receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gαi/o family of G proteins.

Caption: this compound signaling cascade via the CB1 receptor.

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of the G protein can modulate the activity of various downstream effectors, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. Activation of the CB1 receptor also leads to the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively result in a reduction of neurotransmitter release.

In Vivo Effects

While specific in vivo data for the S-2 enantiomer is limited, studies on methanandamide (often the R-enantiomer or a racemic mixture) provide insights into its potential physiological and behavioral effects. These effects are primarily mediated by the CB1 receptor.

| Effect | Species | Observations |

| Cardiovascular | Rat | Can induce a triphasic effect on blood pressure: an initial brief hypotension and bradycardia, followed by a brief pressor response, and then a prolonged hypotensive phase. |

| Motor Activity | Rodent | Generally produces hypomotility, catalepsy, and a decrease in spontaneous activity. |

| Analgesia | Rodent | Expected to produce antinociceptive effects in various pain models. |

| Body Temperature | Rodent | Likely to induce hypothermia. |

| Reinforcing Effects | Squirrel Monkey | Demonstrates reinforcing properties in self-administration studies, suggesting a potential for abuse. |

It is important to note that the potency and efficacy of these in vivo effects may differ for the S-2 enantiomer compared to the R-enantiomer or the racemic mixture.

Conclusion

This compound is a valuable research tool for investigating the endocannabinoid system. Its high affinity for the CB1 receptor and enhanced metabolic stability make it a more reliable and potent agonist than anandamide in many experimental settings. This guide provides foundational knowledge of its structural and functional characteristics, which is essential for its application in cannabinoid research and the development of novel therapeutics targeting the CB1 receptor. Further research is warranted to fully elucidate the specific in vivo pharmacological profile of the S-2 enantiomer.

References

S-2 Methanandamide: A Comprehensive Technical Guide on its Initial Characterization and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the initial characterization and properties of S-2 Methanandamide, a synthetic chiral analog of the endocannabinoid anandamide (B1667382). This compound is a potent and selective agonist for the cannabinoid receptor type 1 (CB1), demonstrating enhanced metabolic stability compared to its endogenous counterpart. This document summarizes its chemical and physical properties, pharmacological profile, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and analytical assessment.

Introduction

This compound, also known as (S)-(+)-Arachidonyl-2'-Hydroxy-1'-Propylamide, is a synthetic cannabinoid that has garnered significant interest in the scientific community.[1] As a chiral analog of anandamide, it was designed to exhibit improved potency and metabolic stability, making it a valuable tool for investigating the endocannabinoid system.[2] This guide will detail its fundamental characteristics and the experimental frameworks used to elucidate its properties.

Chemical and Physical Properties

This compound is a lipophilic molecule with a chemical structure designed for enhanced interaction with cannabinoid receptors. Its physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | N-(2S-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide | [1] |

| Synonyms | (S)-(+)-Arachidonyl-2'-Hydroxy-1'-Propylamide | [1] |

| Molecular Formula | C₂₃H₃₉NO₂ | [1] |

| Molecular Weight | 361.6 g/mol | [1] |

| CAS Number | 157182-48-4 | [1] |

| Appearance | A solution in ethanol | [1][3] |

| Solubility | DMF: >10 mg/ml, DMSO: >30 mg/ml, Ethanol: >100 mg/ml, Ethanol:PBS (1:2): 8.5 mg/ml, PBS (pH 7.2): <100 µg/ml | [1] |

| Predicted Boiling Point | 529.0±50.0 °C | [4] |

| Predicted Density | 0.935±0.06 g/cm³ | [4] |

Pharmacological Properties

This compound is a potent agonist of the CB1 receptor and exhibits selectivity over the CB2 receptor. Its methyl group at the 2'-position contributes to its increased metabolic stability by rendering it less susceptible to hydrolysis by fatty acid amide hydrolase (FAAH).[1][3]

| Parameter | Value | Receptor/Enzyme | Reference(s) |

| Ki | 26 nM | CB1 Receptor | [1][3] |

| IC₅₀ | 47 nM (murine vas deferens twitch response) | CB1 Receptor | [1][3] |

| IC₅₀ | 173 nM (with PMSF) | CB1 Receptor | [5] |

| IC₅₀ | 8216 nM | CB2 Receptor | [5] |

| Metabolic Stability | Less prone to FAAH inactivation | FAAH | [1][3] |

Signaling Pathways

As a CB1 receptor agonist, this compound modulates intracellular signaling cascades primarily through the activation of Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is proprietary to commercial suppliers, the general approach involves the coupling of arachidonic acid with (S)-2-aminopropan-1-ol. The synthesis of chiral congeners of anandamide has been described in the literature and typically involves standard amide bond formation reactions.

CB1 Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the CB1 receptor using a radioligand displacement assay.[6]

Materials:

-

Membranes from cells expressing human CB1 receptors (e.g., HEK293 or CHO cells).

-

[³H]CP55,940 (radioligand).

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.2% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound in binding buffer.

-

In a 96-well plate, add the cell membranes, [³H]CP55,940 (at a concentration near its Kd), and varying concentrations of this compound or vehicle.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to assess the metabolic stability of this compound by measuring its effect on FAAH activity.[3][7]

Materials:

-

Recombinant human FAAH or tissue homogenate containing FAAH.

-

FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).

-

This compound (test compound).

-

Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0).

-

96-well black microplate.

-

Fluorometric microplate reader (Ex/Em = 360/465 nm).

Procedure:

-

Prepare dilutions of this compound in the assay buffer.

-

Add the FAAH enzyme/homogenate to the wells of the microplate.

-